

A Technical Guide to the Physical Properties of Dodecylphosphocholine-d25 Micelles

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Compound of Interest

Compound Name: Dodecylphosphocholine-d25

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Dodecylphosphocholine-d25** (DPC-d25) micelles. DPC is a zwitterionic detergent widely employed in membrane protein structural biology and drug delivery due to its ability to form stable micelles that mimic biological membranes. The deuterated form, DPC-d25, where the dodecyl chain is deuterated, is particularly valuable for neutron scattering and certain Nuclear Magnetic Resonance (NMR) studies. This guide summarizes key quantitative data, details common experimental protocols for characterization, and provides visual workflows for these methodologies.

Core Physical Properties of DPC Micelles

While specific data for DPC-d25 is limited in publicly available literature, its physical properties are expected to be very similar to that of non-deuterated Dodecylphosphocholine (DPC). Deuteration of the alkyl chain primarily affects the neutron scattering length density, with minor impacts on parameters like the critical micelle concentration (CMC) and aggregation number. The data presented below is for DPC and is considered a close approximation for DPC-d25.

Physical Property	Value	Method of Determination	Notes
Critical Micelle Concentration (CMC)	1.0 - 1.5 mM	Multiple (e.g., fluorescence spectroscopy, surface tensiometry, NMR)	The CMC is the concentration above which micelles spontaneously form. It can be influenced by temperature, pH, and ionic strength[1][2].
Aggregation Number (Nagg)	50 - 70	Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS), NMR, Fluorescence Quenching	The number of DPC monomers per micelle. This can increase with detergent concentration[1][3].
Radius of Gyration (Rg)	16 - 17 Å	Small-Angle Neutron Scattering (SANS), Molecular Dynamics Simulations	Represents the root-mean-square distance of the atoms from the micelle's center of mass[4].
Hydrodynamic Radius (Rh)	~25 Å	Dynamic Light Scattering (DLS), Pulsed-Field Gradient NMR	Represents the effective radius of the hydrated micelle as it diffuses in solution.
Micelle Shape	Spherical to slightly prolate ellipsoid	Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS)	The shape is generally considered spherical but can exhibit slight elongation.

Experimental Protocols for Micelle Characterization

The characterization of DPC-d25 micelles relies on a suite of biophysical techniques. Below are detailed methodologies for three key experimental approaches.

Small-Angle Neutron Scattering (SANS)

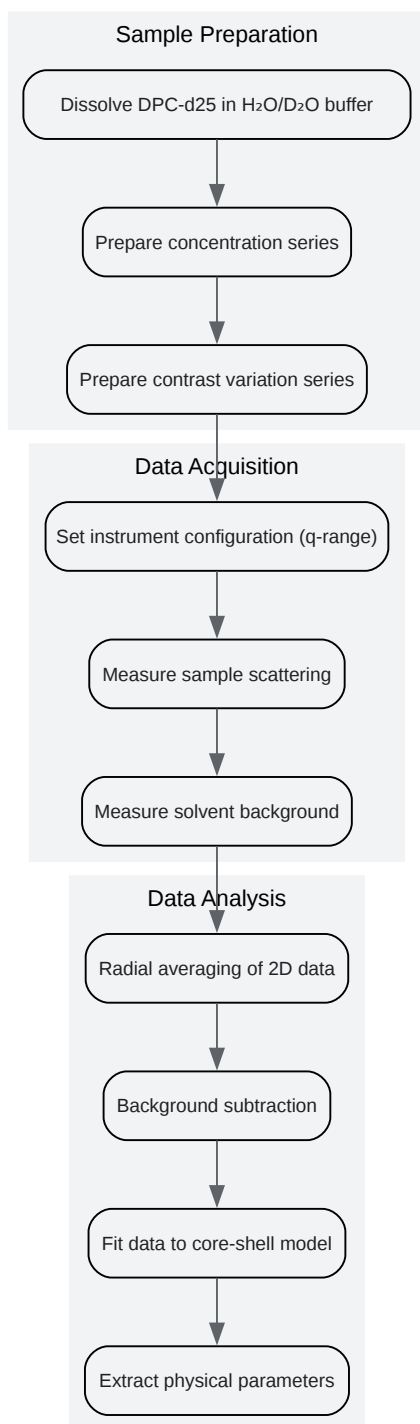
SANS is a powerful technique for determining the size, shape, and internal structure of micelles. The use of DPC-d25 is particularly advantageous in SANS due to the high scattering contrast between the deuterated alkyl chains and a non-deuterated solvent (e.g., H₂O).

Methodology:

- Sample Preparation:
 - Prepare a stock solution of DPC-d25 in the desired buffer (e.g., phosphate-buffered saline) made with D₂O or a specific H₂O/D₂O mixture to achieve desired solvent contrast.
 - Prepare a series of dilutions from the stock solution. Concentrations should span a range above the CMC (e.g., 5 mM to 100 mM).
 - For contrast variation studies, prepare samples in a range of H₂O/D₂O ratios (e.g., 0%, 42%, 70%, 100% D₂O) to selectively highlight different parts of the micelle (headgroup vs. tail).
- Instrument Configuration:
 - A typical SANS instrument configuration would cover a q-range of approximately 0.003 to 0.5 Å⁻¹, where q is the scattering vector.
 - This q-range can be achieved using multiple detector distances and neutron wavelengths.
- Data Acquisition:
 - Acquire scattering data for each sample concentration and contrast.
 - Also, acquire data for the respective solvent blanks for background subtraction.
 - Data is typically collected on a 2D detector and then radially averaged to produce a 1D scattering profile of intensity (I) versus q.
- Data Analysis and Modeling:

- The scattering data is analyzed by fitting it to a mathematical model. For DPC micelles, a core-shell model is commonly used, representing the hydrophobic core and the hydrophilic shell.
- The fitting procedure yields parameters such as the core radius, shell thickness, and the scattering length densities of the core and shell, from which the aggregation number and solvent content can be derived[5].

SANS Experimental Workflow for DPC-d25 Micelle Characterization

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SANS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

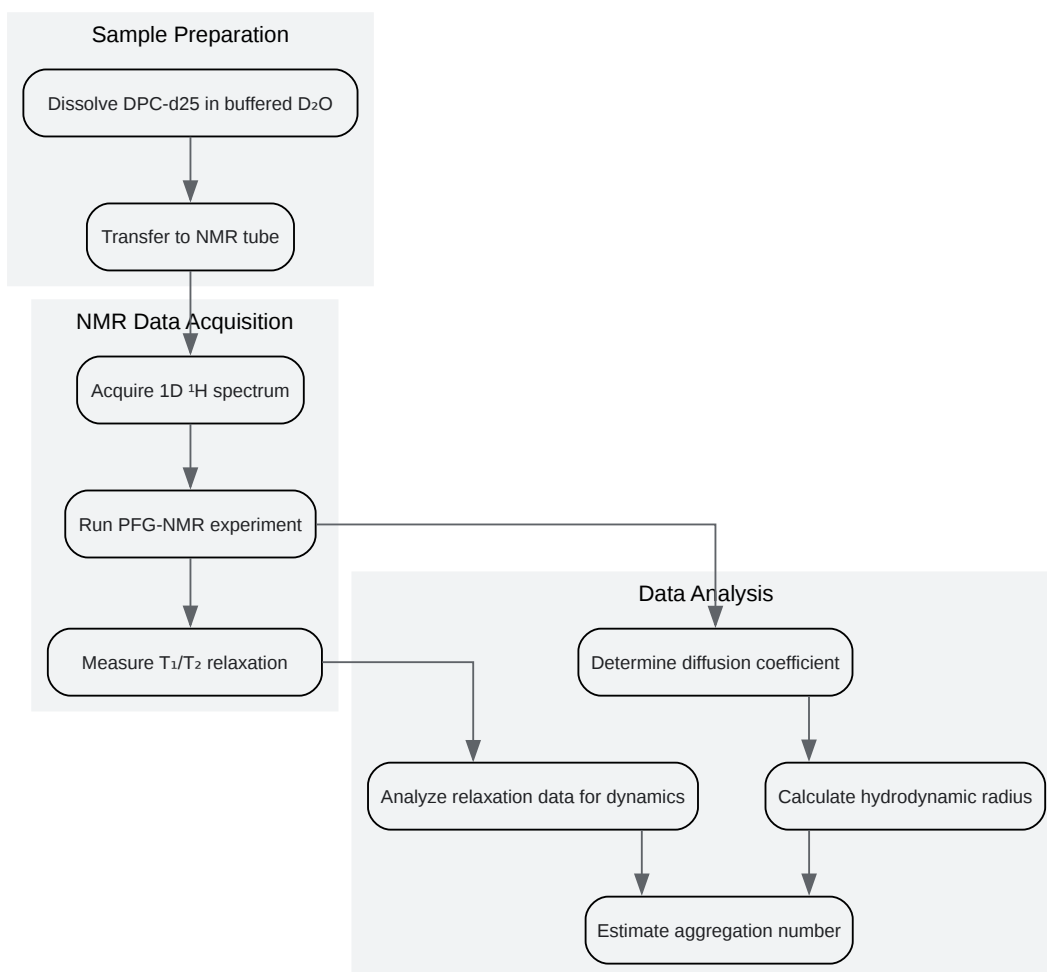
NMR spectroscopy provides detailed information on the dynamics, composition, and size of micelles. Perdeuterated DPC is often used in NMR studies of micelle-bound peptides or proteins to reduce interfering signals from the detergent[6].

Methodology:

- Sample Preparation:
 - Dissolve lyophilized DPC-d25 in the desired buffer (e.g., 20 mM phosphate buffer, pH 6.0) containing 10% D₂O for the lock signal.
 - The final concentration should be well above the CMC, typically in the range of 150-300 mM for structural studies of solubilized molecules[6][7].
 - For Pulsed-Field Gradient (PFG) NMR experiments to determine hydrodynamic radius, a concentration series can be prepared.
- NMR Experiments:
 - ¹H NMR: A simple 1D ¹H spectrum can be used to confirm the presence of micelles and assess the sample quality.
 - Pulsed-Field Gradient (PFG) NMR: This technique measures the translational diffusion coefficient of the micelles. A series of spectra are acquired with varying gradient strengths. The attenuation of the signal is related to the diffusion coefficient.
 - Relaxation Experiments (T₁ and T₂): Measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide information about the dynamics of the DPC molecules within the micelle.
- Data Analysis:
 - Diffusion Coefficient: The diffusion coefficient (D) is determined by fitting the signal decay in the PFG-NMR experiment to the Stejskal-Tanner equation.

- Hydrodynamic Radius (Rh): The hydrodynamic radius is calculated from the diffusion coefficient using the Stokes-Einstein equation: $R_h = k_B T / (6\pi\eta D)$, where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
- Aggregation Number: The aggregation number can be estimated from the hydrodynamic radius, assuming a spherical shape and knowing the volume of a single DPC molecule.

NMR Experimental Workflow for DPC-d25 Micelle Characterization

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NMR Experimental Workflow

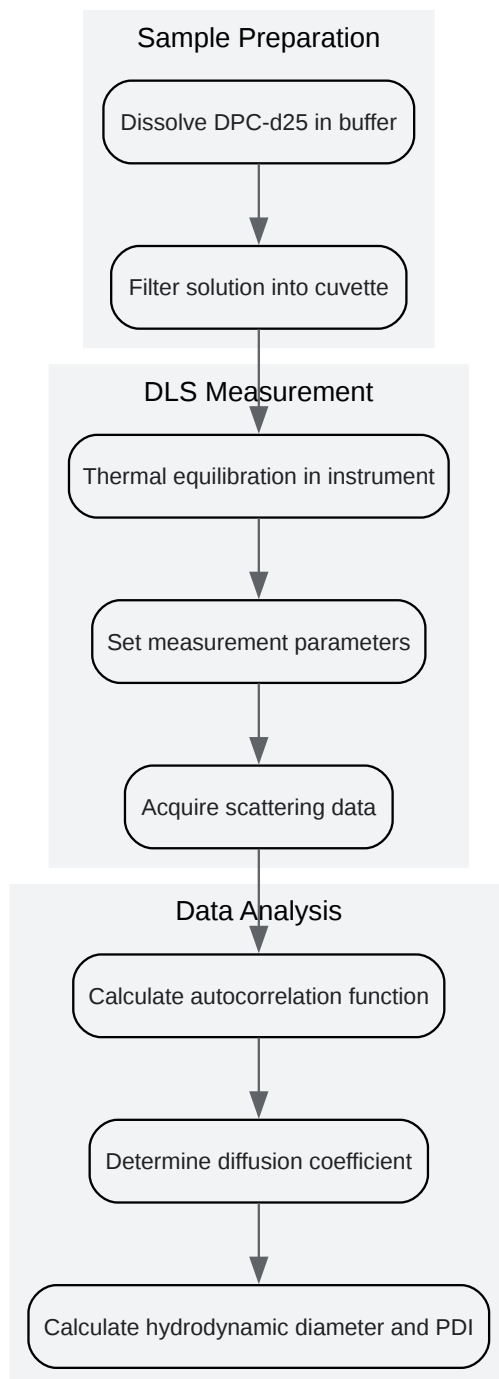
Dynamic Light Scattering (DLS)

DLS is a rapid and non-invasive technique for measuring the hydrodynamic size distribution of particles in solution, making it well-suited for routine characterization of micelle preparations[8].

Methodology:

- Sample Preparation:
 - Prepare a stock solution of DPC-d25 in the desired buffer.
 - Filter the solution using a 0.22 μm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles[9].
 - Prepare a series of dilutions to check for concentration-dependent effects on micelle size.
- Instrument Setup and Measurement:
 - Place the cuvette in the DLS instrument and allow it to thermally equilibrate for several minutes.
 - Set the measurement parameters, including the solvent viscosity and refractive index, temperature, and scattering angle (often 90° or 173° for backscatter instruments).
 - Perform multiple runs for each sample to ensure reproducibility.
- Data Analysis:
 - The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations.
 - From the autocorrelation function, a diffusion coefficient is determined.
 - The hydrodynamic diameter (dH) is then calculated using the Stokes-Einstein equation.
 - The size distribution and polydispersity index (PDI) are also reported, providing information on the homogeneity of the micelle population. A PDI below 0.2 generally indicates a monodisperse sample.

DLS Experimental Workflow for DPC-d25 Micelle Characterization

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DLS Experimental Workflow

Conclusion

DPC-d25 micelles are an invaluable tool in biophysical research, particularly for studies involving membrane-associated molecules. Understanding their core physical properties is essential for the design and interpretation of experiments. This guide provides a summary of these properties and detailed workflows for their characterization using SANS, NMR, and DLS. While the data presented is primarily for non-deuterated DPC, it serves as a robust starting point for researchers working with DPC-d25. It is recommended to perform in-house characterization to confirm the specific properties of the DPC-d25 being used in any given experiment.

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